molecular formula C21H30N2O8 B3950203 4-{[1-(2,5-dimethoxybenzyl)-4-piperidinyl]carbonyl}morpholine oxalate

4-{[1-(2,5-dimethoxybenzyl)-4-piperidinyl]carbonyl}morpholine oxalate

Cat. No.: B3950203
M. Wt: 438.5 g/mol
InChI Key: XXZVODSVTPAZPA-UHFFFAOYSA-N
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Description

4-{[1-(2,5-Dimethoxybenzyl)-4-piperidinyl]carbonyl}morpholine oxalate is a complex organic compound that features a morpholine ring, a piperidine ring, and a dimethoxybenzyl group

Properties

IUPAC Name

[1-[(2,5-dimethoxyphenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4.C2H2O4/c1-23-17-3-4-18(24-2)16(13-17)14-20-7-5-15(6-8-20)19(22)21-9-11-25-12-10-21;3-1(4)2(5)6/h3-4,13,15H,5-12,14H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZVODSVTPAZPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CN2CCC(CC2)C(=O)N3CCOCC3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(2,5-dimethoxybenzyl)-4-piperidinyl]carbonyl}morpholine oxalate typically involves multiple steps:

    Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine intermediate. This can be achieved by reacting 2,5-dimethoxybenzyl chloride with piperidine under basic conditions.

    Coupling with Morpholine: The piperidine intermediate is then coupled with morpholine. This step often requires the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbonyl linkage.

    Oxalate Formation: Finally, the compound is converted to its oxalate salt form by reacting with oxalic acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic steps. This would require optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(2,5-Dimethoxybenzyl)-4-piperidinyl]carbonyl}morpholine oxalate can undergo various chemical reactions, including:

    Oxidation: The dimethoxybenzyl group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The piperidine and morpholine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute hydrogen atoms on the rings.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted piperidine and morpholine derivatives.

Scientific Research Applications

4-{[1-(2,5-Dimethoxybenzyl)-4-piperidinyl]carbonyl}morpholine oxalate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological pathways.

    Biological Research: The compound is used in studies investigating receptor binding and signal transduction mechanisms.

    Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules used in various chemical industries.

Mechanism of Action

The mechanism of action of 4-{[1-(2,5-dimethoxybenzyl)-4-piperidinyl]carbonyl}morpholine oxalate involves its interaction with specific molecular targets, such as receptors or enzymes. The dimethoxybenzyl group is believed to play a crucial role in binding to these targets, while the piperidine and morpholine rings facilitate the overall molecular stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-{[1-(2,4-Dimethoxybenzyl)-4-piperidinyl]carbonyl}morpholine oxalate: Similar structure but with different substitution pattern on the benzyl group.

    4-{[1-(2,5-Dimethoxyphenyl)-4-piperidinyl]carbonyl}morpholine oxalate: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness

4-{[1-(2,5-Dimethoxybenzyl)-4-piperidinyl]carbonyl}morpholine oxalate is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards biological targets. This makes it a valuable compound for targeted drug design and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{[1-(2,5-dimethoxybenzyl)-4-piperidinyl]carbonyl}morpholine oxalate
Reactant of Route 2
4-{[1-(2,5-dimethoxybenzyl)-4-piperidinyl]carbonyl}morpholine oxalate

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